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Compound of Interest |

Compound Name: Boc-homophenylalaninal
CAS No.: 170112-07-9
Cat. No.: B3048458
. J

Executive Summary

Boc-homophenylalaninal (tert-butyl (S)-(1-oxo-4-phenylbutan-2-yl)carbamate) represents a
critical chiral pool building block in modern medicinal chemistry. Distinct from its lower
homologue (Boc-phenylalaninal), this molecule features a phenylethyl side chain, offering
unique steric flexibility and hydrophobic reach essential for targeting deep S1/S1' pockets in
proteases (e.g., Renin, HIV-1, Calpain).

This guide details the handling, synthesis, and three primary application vectors of Boc-
homophenylalaninal: hydroxyethylene isostere synthesis, reductive amination, and
olefination. It prioritizes protocols that mitigate the inherent optical instability of

-amino aldehydes.

Part 1: Chemical Profile & Stability[1]

The utility of Boc-homophenylalaninal is governed by its reactivity as a "hard" electrophile
and its stereochemical lability.

Structural Specifications
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Feature Specification

tert-butyl (S)-(1-oxo0-4-phenylbutan-2-
IUPAC Name YA pheny
yl)carbamate

82738-09-8 (Aldehyde) / 100564-78-1 (Acid

precursor)

CAS Number

Molecular Formula

Key Moiety _Amino Aldehyde (Chiral Center at C2)

Phenylethyl (
Side Chain

)

The Racemization Challenge

Unlike ketones or esters,

-amino aldehydes possess an acidic

-proton (

).

o Mechanism: Base-catalyzed enolization or acid-catalyzed tautomerization leads to loss of
optical purity (
).

» Critical Handling Rule: Avoid silica gel chromatography if possible. Silica is slightly acidic and
can induce epimerization. Use the aldehyde immediately after generation (crude) or purify
via rapid filtration through neutral alumina.

Part 2: Synthesis of the Reagent

Commercial availability is often limited to the alcohol precursor (Boc-homophenylalaninol) or
the acid. The aldehyde must be generated in situ or strictly controlled.
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Preferred Protocol: IBX Oxidation

While Swern oxidation is standard, it generates acidic byproducts (

) that can risk racemization during warming. The IBX (2-lodoxybenzoic acid) method is superior
for Boc-amino aldehydes due to neutral conditions and simple workup.

Step-by-Step Methodology:

Preparation: Dissolve Boc-homophenylalaninol (1.0 equiv) in Ethyl Acetate (EtOAC).

o Reagent Addition: Add IBX (1.1 equiv). Note: IBX is insoluble in EtOAc but reacts as a

suspension.
o Reflux: Heat the suspension to 80°C with vigorous stirring for 2-3 hours.
e Monitoring: Monitor via TLC (stain with Ninhydrin or PMA).
o Workup: Cool to 0°C. Filter off the white solid (IBA byproduct).

 [solation: Concentrate the filtrate under reduced pressure at low temperature (<30°C).

Result: Quantitative yield of clean aldehyde, typically >98% ee. Use immediately.

Part 3: Application | - Hydroxyethylene Isosteres
(Protease Inhibitors)

The most high-value application of Boc-homophenylalaninal is the synthesis of
hydroxyethylene dipeptide isosteres (

). This scaffold mimics the tetrahedral transition state of peptide bond hydrolysis but cannot be
cleaved by proteases.

Mechanism & Utility

The aldehyde reacts with a nucleophile (typically a homoenolate equivalent) to form the core
scaffold of inhibitors for Renin (hypertension) and HIV-1 Protease.

Workflow: Synthesis of the Core Scaffold
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Reaction: Addition of Lithium Propiolate or Allyl Silane.

Reagent: Generate the lithiated species (e.g., ethyl propiolate + LIHMDS) at -78°C in THF.

o Addition: Cannulate a solution of Boc-homophenylalaninal (in THF, -78°C) into the lithiated
species.

e Quench: Acetic acid/THF quench at -78°C is critical to prevent base-catalyzed retro-aldol or
racemization.

o Stereoselectivity: This addition typically follows the Felkin-Anh model, yielding the anti-amino
alcohol as the major diastereomer (essential for biological activity).

Boc-Homophenylalaninal Nucleophilic Attack (-78°C)
PN e Hydroxyethylene Isostere:

Felkin-Anh Transition State

(Protease Inhibitor Core)
Lithium Enolate / Allyl Silane

Click to download full resolution via product page

Figure 1: Pathway for the synthesis of non-cleavable transition state mimics.

Part 4: Application Il - Reductive Amination
(Peptidomimetics)

This reaction converts the aldehyde into a reduced amide bond (

), increasing metabolic stability against peptidases.

Protocol: Indirect Reductive Amination

Direct mixing with

can be sluggish or lead to over-alkylation. A stepwise approach is recommended for steric bulk
like the homophenylalanine side chain.

Step-by-Step Methodology:
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e Imine Formation: Mix Boc-homophenylalaninal (1.0 equiv) and the amine partner (1.0
equiv) in dry MeOH or DCE. Add

(anhydrous) to scavenge water and drive equilibrium. Stir 2 hrs.

e Reduction: Cool to 0°C. Add

(1.5 equiv) or

o Expert Insight:

is preferred in DCE; it is milder and does not reduce the aldehyde if equilibrium favors the
free aldehyde.

e Workup: Quench with saturated

. Extract with DCM.
Part 5: Application Il - Olefination (Chain Extension)
Boc-homophenylalaninal serves as a precursor for

-amino acids and vinyl sulfones (Michael acceptors inhibitors) via Wittig or Horner-Wadsworth-
Emmons (HWE) reactions.

The "Racemization-Free" Wittig

Standard Wittig conditions (strong base) can racemize the
-center.

Optimized Protocol:

e Reagent: Use stabilized ylides (e.g.,

) or HWE phosphonates with milder bases.

o Base Selection: Use LiCI/DBU or Masamune-Roush conditions (LiCl, DIPEA) rather than
NaH or BuLi. The lithium coordinates the phosphonate and aldehyde, increasing acidity and
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allowing weaker bases to effect the transformation without deprotonating the

-carbon of the amino aldehyde.

Boc-Homophenylalaninal

+ Amine + NaBH(OA(c)3 [+ Stabilized Ylide (LiCl/DBU) \ + Isocyanide + Acid

Reductive Amination Wittig/HWE Olefination Passerini/Ugi Reaction
(Reduced Amides) (Vinyl Sulfones/Statins) (Multicomponent Assembly)

Click to download full resolution via product page

Figure 2: Divergent synthetic utility of the Boc-homophenylalaninal scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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